methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate
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Overview
Description
methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and a carbamate group attached to the furan ring via a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate typically involves the reaction of 2,5-dimethylfuran with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,5-Dimethylfuran+Methyl isocyanate→Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve high yields of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality and high efficiency. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methyl groups on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl ((2,5-dimethylfuran-3-yl)methyl)carbamate
- Propyl ((2,5-dimethylfuran-3-yl)methyl)carbamate
- Butyl ((2,5-dimethylfuran-3-yl)methyl)carbamate
Uniqueness
methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the furan ring and the presence of a methyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-4-8(7(2)13-6)5-10-9(11)12-3/h4H,5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRSVMIKXPGRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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